![molecular formula C16H10O10S3 B1220650 8-Hydroxypyrene-1,3,6-trisulfonic acid CAS No. 27928-00-3](/img/structure/B1220650.png)
8-Hydroxypyrene-1,3,6-trisulfonic acid
Overview
Description
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) is a cell-impermeable fluorescent pH probe . It displays excitation maxima of 403 and 450 nm, the intensities of which decrease and increase, respectively, as pH increases from 5 to 9 and an emission maximum of 510 nm . It has been used in excitation ratio imaging to monitor changes in and measure the pH of endocytosed liposomes, acidic organelles, or the cytoplasm in live cell applications . It is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides, and has been used as a glucose and carbohydrate sensor .
Molecular Structure Analysis
The molecular formula of 8-Hydroxypyrene-1,3,6-trisulfonic acid is C16H7Na3O10S3 . Its molecular weight is 524.39 .Chemical Reactions Analysis
Upon photoexcitation, a photoacid 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) shows a sharp decrease of pKa (7.7 → 0.5), and the excited-state proton transfer (ESPT) occurs with ultrafast time constants of 2.5 and 89 ps in bulk aqueous solution .Physical And Chemical Properties Analysis
8-Hydroxypyrene-1,3,6-trisulfonic acid is slightly light sensitive . It has a melting point of over 300 °C . It exhibits fluorescence with excitation maxima at 454 nm and emission maxima at 511 nm at pH 9.1 .Scientific Research Applications
Fluorescent pH Indicators
HPTS is widely used as a fluorescent pH indicator due to its high quantum yield and sensitive ratiometric fluorescence against pH changes . It’s particularly useful in creating pH microsensors, where its immobilization on substrates like silica microparticles enhances its stability and preserves its sensitivity .
CO2 Detection
Researchers have utilized HPTS to develop extruded fluorescent plastic indicator films for detecting gaseous and dissolved CO2 . This application is significant in environmental monitoring and industrial processes where CO2 levels need to be measured accurately.
Waterborne Polyurethane Matrix
HPTS has been incorporated into a highly fluorescent waterborne polyurethane (WPU) matrix . This matrix serves as a pH sensing indicator, showcasing the versatility of HPTS in material science applications .
Semiconducting Polymeric Gels
The compound is used to create positive (p-type) semiconducting polymeric gels through free radical cross-linking copolymerization . These gels have potential applications in electronics and photonics, where semiconducting properties are essential.
Live Cell Imaging
As a cell-impermeable fluorescent pH probe, HPTS is instrumental in live cell applications . It’s used in excitation ratio imaging to monitor and measure the pH of endocytosed liposomes, acidic organelles, or the cytoplasm .
Glucose and Carbohydrate Sensing
HPTS’s sensitivity to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides, makes it an effective glucose and carbohydrate sensor . This application is crucial in medical diagnostics and research.
Mechanism of Action
8-Hydroxypyrene-1,3,6-trisulfonic acid
, also known as Pyranine free acid , is a multifunctional dye with a variety of applications in biological experiments . Here is an overview of its mechanism of action:
Target of Action
The primary targets of 8-Hydroxypyrene-1,3,6-trisulfonic acid are cellular structures and biomolecules. It is used to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
This compound is a fluorescent pH indicator, with fluorescent emission changes in the physiological pH range . It is highly water-soluble and membrane-impermeant, with a pKa of 7.3 in aqueous buffers . It is sensitive to fluorescence quenching by viologens, which can be reversed in the presence of glucose or other monosaccharides .
Biochemical Pathways
The compound is used in the liposomal membrane transport assay, which uses 8-Hydroxypyrene-1,3,6-trisulfonic acid to monitor the internal pH of the vesicles . This assay is a widely used technique for analyzing the activity of anionophore-facilitated transport across a phospholipid membrane .
Pharmacokinetics
It is known to be highly water-soluble , which could influence its absorption and distribution in biological systems.
Result of Action
The compound is used as a colorimetric and green turn-on fluorescent probe for the recognition of arginine and lysine in aqueous solution . It can also be used to prepare extruded fluorescent plastic indicator films for the detection of gaseous and dissolved CO2 .
Action Environment
The compound is slightly light sensitive , indicating that its action, efficacy, and stability could be influenced by environmental factors such as light exposure.
Safety and Hazards
Future Directions
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) can be used to prepare extruded fluorescent plastic indicator films for the detection of gaseous and dissolved CO2 . It can also be used to create highly fluorescent waterborne polyurethane (WPU) matrices, which are used as pH sensing indicators . These applications suggest potential future directions for the use of HPTS in sensor technology and materials science.
properties
IUPAC Name |
8-hydroxypyrene-1,3,6-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJOZRVSMLPASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275670 | |
Record name | Pyranine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Highly soluble in water; [Merck Index] Yellowish or green powder; Soluble in water; [MSDSonline] | |
Record name | Pyranine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8141 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Hydroxypyrene-1,3,6-trisulfonic acid | |
CAS RN |
27928-00-3 | |
Record name | D&C Green No. 8 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027928003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyranine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D&C GREEN NO. 8 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z73E2H7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of HPTS is C16H10O10S3 and its molecular weight is 458.4 g/mol.
ANone: HPTS exhibits pH-sensitive fluorescence. In its protonated form, it absorbs light around 405 nm and emits around 460 nm. Upon deprotonation, the absorption maximum shifts to around 450 nm, while the emission maximum shifts to around 510 nm. [, ] This property makes it a valuable tool for monitoring pH changes in various environments.
ANone: Yes, HPTS has been successfully incorporated into various polymeric materials like low-density polyethylene (LDPE) [] and poly(ethylene glycol) (PEG). [] In these materials, it retains its pH-sensitive fluorescence, enabling the creation of CO2 sensor films and platforms for studying proton conductivity.
ANone: HPTS exhibits good stability under ambient conditions. For instance, HPTS-embedded LDPE films demonstrate a shelf life of over six months when stored in the dark at room temperature. []
ANone: HPTS, when incorporated into hydrated fuel cell membranes like Nafion, acts as a sensitive probe for studying proton transfer dynamics within the membrane's nanoscopic water channels. [] By analyzing the fluorescence decay of HPTS in its protonated and deprotonated states, researchers can gain insights into the rate and efficiency of proton transport within these materials. []
ANone: Yes, HPTS serves as a valuable probe for studying the dynamics of confined environments like reverse micelles. [, ] Its excited-state proton transfer (ESPT) behavior within these systems provides information about water penetration, interface hydration, and the impact of the surrounding environment on proton transfer processes.
ANone: Computational methods like QM/MM molecular dynamics simulations provide insights into the interaction of HPTS with its environment. [, ] These simulations help researchers understand the molecular mechanisms of HPTS's excited-state dynamics, particularly its ESPT behavior in various solvents and confined systems.
ANone: Fluorescence spectroscopy is the primary technique used to monitor HPTS in various applications. [, ] By measuring changes in fluorescence intensity, researchers can track pH variations, proton transfer events, and other dynamic processes involving HPTS.
ANone: Yes, HPTS has been successfully employed as a fluorescent probe in capillary electrophoresis for the indirect detection of inorganic anions like bromide, chloride, nitrate, and sulfate in complex matrices like oilfield water. []
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